molecular formula C10H11FO2 B581359 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one CAS No. 1208078-35-6

1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one

Cat. No. B581359
Key on ui cas rn: 1208078-35-6
M. Wt: 182.194
InChI Key: OXTNGONZGVZSEC-UHFFFAOYSA-N
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Patent
US08008506B2

Procedure details

Under an argon atmosphere, dehydrated THF (5 mL; Manufactured by Kanto Chemical Co., Inc.) was added to 4-(tert-butyldimethylsilyloxy)-2-fluorobenzonitrile (14.02 g) that can be produced by the method described in Reference Example 1 or the like, and the mixture was cooled to 0° C. Subsequently, a 0.78 mol/L isopropylmagnesium bromide-THF solution (89 mL; manufactured by Kanto Chemical Co., Inc.) was added dropwise thereto. After completion of the dropwise addition, the reaction solution was stirred for 20 minutes while the temperature was raised to room temperature, copper bromide (140 mg; manufactured by Wako Pure Chemical Industries, Ltd.) was added thereto, and the reaction solution was stirred for 1.5 hours at 60° C. The reaction solution was cooled to 0° C., water (21.4 mL) and 5 mol/L hydrochloric acid (21.4 mL) were added thereto, and the reaction solution was stirred to 6 hours at 60° C. 5 mol/L hydrochloric acid (21 mL) was further added, and the reaction solution was stirred for 13 hours at 60° C. The reaction solution was cooled to room temperature, and was extracted three times with ethyl acetate. The organic layer was washed with water and brine, and was dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and n-hexane was added to the residue. Precipitates were filtered, and thus the title compound (8.69 g) was obtained.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
14.02 g
Type
reactant
Reaction Step One
Name
isopropylmagnesium bromide THF
Quantity
89 mL
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Three
Name
copper bromide
Quantity
140 mg
Type
catalyst
Reaction Step Four
Quantity
21.4 mL
Type
reactant
Reaction Step Five
Name
Quantity
21.4 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:5][O:4][CH2:3][CH2:2]1.[Si]([O:13][C:14]1C=CC(C#N)=[C:16]([F:22])[CH:15]=1)(C(C)(C)C)(C)C.[CH:23]([Mg]Br)([CH3:25])[CH3:24].C1COCC1.Cl>[Cu](Br)Br.O>[F:22][C:16]1[CH:15]=[C:14]([OH:13])[CH:3]=[CH:2][C:1]=1[C:5](=[O:4])[CH:23]([CH3:25])[CH3:24] |f:2.3|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
14.02 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1=CC(=C(C#N)C=C1)F
Step Two
Name
isopropylmagnesium bromide THF
Quantity
89 mL
Type
reactant
Smiles
C(C)(C)[Mg]Br.C1CCOC1
Step Three
Name
Quantity
21 mL
Type
reactant
Smiles
Cl
Step Four
Name
copper bromide
Quantity
140 mg
Type
catalyst
Smiles
[Cu](Br)Br
Step Five
Name
Quantity
21.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
21.4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction solution was stirred for 20 minutes while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be produced by the method
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
was raised to room temperature
STIRRING
Type
STIRRING
Details
the reaction solution was stirred for 1.5 hours at 60° C
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to 0° C.
STIRRING
Type
STIRRING
Details
the reaction solution was stirred to 6 hours at 60° C
Duration
6 h
STIRRING
Type
STIRRING
Details
the reaction solution was stirred for 13 hours at 60° C
Duration
13 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
was extracted three times with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure, and n-hexane
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
Precipitates
FILTRATION
Type
FILTRATION
Details
were filtered

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=C(C=CC(=C1)O)C(C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.69 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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